molecular formula C17H24N2O3 B1421965 Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate CAS No. 162881-76-7

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate

Cat. No. B1421965
M. Wt: 304.4 g/mol
InChI Key: VRRISHHVENWRED-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate” is a chemical compound . It has a molecular formula of C16H24N2O2 and a molecular weight of 276.38 .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate” consists of a piperidine ring attached to a phenylcarbamoyl group and a tert-butyl ester group .


Physical And Chemical Properties Analysis

“Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate” is a solid at 20°C .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate and its derivatives are primarily involved in the synthesis of various biologically active compounds. For example, one derivative plays a crucial role as an intermediate in the synthesis of crizotinib, an anticancer drug (Kong et al., 2016). Another derivative is key in synthesizing Vandetanib, a medication used for the treatment of certain types of thyroid cancer (Wang et al., 2015).

Anticancer Drug Development

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, serves as an important intermediate for small molecule anticancer drugs. It has been utilized in the development and optimization of various anti-tumor inhibitors, contributing to the ongoing efforts in cancer therapeutics (Zhang et al., 2018).

Material Science and Corrosion Inhibition

A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, has been studied for its potential in corrosion inhibition, particularly for carbon steel in acidic solutions. This research highlights its utility in material science, especially in industrial applications where corrosion resistance is crucial (Praveen et al., 2021).

Chemical Synthesis and Analysis

Several studies focus on the chemical synthesis and characterization of various tert-butyl piperidine-1-carboxylate derivatives. These works contribute significantly to the field of organic chemistry, providing insights into the synthesis routes, molecular structure, and potential applications of these compounds in different domains, including pharmaceuticals and material science (Harmsen et al., 2011).

Safety And Hazards

Handling “Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate” may cause skin and eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-9-13(10-12-19)15(20)18-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRISHHVENWRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

Part A: To a solution of N-Boc-isonipecotic acid (4.85 g, 21.2 mmol) in tetrahydrofuran (80 mL) at 25° C. was added carbonyl diimidazole (3.80 g, 23.3 mmol), and the reaction mixture was stirred for 1.00 h at 25° C. To the resulting mixture was added aniline (2.10 mL, 23.3 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene(DBU) (3.20 mL, 21.2 mmol), and the solution was stirred at 25° C. for another 90 h. The reaction mixture was diluted with water, 1.00 N hydrochloric acid (80 mL), and ethyl acetate. The phases were separated, and the organic phase was washed with water (×2) and brine, dried over anhyd. sodium sulfate, filtered, and concentrated. Column chromatography on silica gel (elution: 0-20% diethyl ether/methylene chloride) furnished tert-butyl 4-(phenylcarbamoyl)-piperidine-1-carboxylate (4.25 g) as a white solid; 1H NMR (300 MHz, CDCl3) δ 7.48 (d, 2H, J=8.0 Hz), 7.29 (t, 2H, J=8.0 Hz), 7.20 (br s, 1H), 7.08 (t, 1H, J=8.0 Hz), 4.16 (m, 2H), 2.75 (m, 2H), 2.35 (m, 1H), 1.89-1.61 (m, 4H), 1.43 (s, 9H).
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1,8-diazabicyclo[5.4.0]undec-7-ene(DBU)
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Triethylamine (10.04 mL, 7.28 g, 72 mmol) was added to stirred, cooled (0° C.) mixture of 1-t-butoxycarbonylpiperidine-4-carboxylic acid (6.87 g, 30 mmol), aniline (2.73 mL, 2.79 g, 30 mmol) and bis(2-oxo-3-oxazolidinyl)phosphinic chloride (9.16 g, 36 mmol) in dichloromethane (50 mL) and the mixture was stirred at room temperature for 18 h. The solvent was evaporated under reduced pressure, water (50 mL) was added and the mixture was extracted with ethyl acetate (4×50 mL). The combined organic fractions were washed with aqueous citric acid (10%, 2×50 mL), aqueous sodium hydrogen carbonate (saturated, 2×50 mL) and brine (50 mL), dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with EtOAc/Hexane (40:60) to give the title compound as a colorless foam (7.23 g, 79%), δH (250 MHz, CDCl3) 7.51 (2H, d, J 7.6 Hz), 7.32 (2H, t, J 7.6 Hz), 7.26 (1H, br s), 7.11 (1H, t, J 7.6 Hz), 4.19 (2H, m), 2.78 (2H, m), 2.38 (1H, m), 1.90 (2H, m), 1.77 (2H, m), and 1.47 (9H, s). m/e (ES+) 305 (MH+).
Quantity
10.04 mL
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step Two
Quantity
2.73 mL
Type
reactant
Reaction Step Two
Quantity
9.16 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Trivedi, N Adhikari, SA Amin, Y Bobde… - European Journal of …, 2019 - Elsevier
HDAC8 has been established as one of the vital targets as far as the cancer is concerned. Different compounds having potential HDAC inhibitory activity have been approved by USFDA…
Number of citations: 31 www.sciencedirect.com
J Zhang, L Gao, J Xi, L Sheng, Y Zhao, L Xu… - Bioorganic & Medicinal …, 2016 - Elsevier
A series of novel non-covalent piperidine-containing dipeptidyl derivatives were designed, synthesized and evaluated as proteasome inhibitors. All target compounds were tested for …
Number of citations: 14 www.sciencedirect.com
S Hu, Q Gu, Z Wang, Z Weng, Y Cai, X Dong… - European journal of …, 2014 - Elsevier
Based on a putative ‘Y shape’ pharmacophore model of CCR5 inhibitors, a series of novel piperidine-4-carboxamide derivatives were designed and synthesized using a group-reverse …
Number of citations: 14 www.sciencedirect.com
YP Zhu, P Mampuys, S Sergeyev… - Advanced Synthesis …, 2017 - Wiley Online Library
N‐arylamino acid amides have been synthesized via a novel method based on N‐arylamine activation into isothioureas followed by reaction with amino acids under iron catalysis. The …
Number of citations: 18 onlinelibrary.wiley.com
X Li, J Han, S Bujaranipalli, J He, EY Kim, H Kim… - European Journal of …, 2022 - Elsevier
The neurofibrillary tangles (NFTs) formed from hyperphosphorylation of tau protein are closely associated with Alzheimer's disease (AD). O-GlcNAcylation of tau can negatively regulate …
Number of citations: 9 www.sciencedirect.com

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